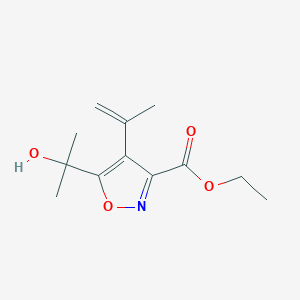![molecular formula C15H25NO B14943239 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B14943239.png)
1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a propynyl group, which is further connected to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]pyrrolidine can be approached through multiple synthetic routes. One common method involves the stereospecific cyclization of intermediate compounds. For instance, the cyclization of ®- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, which are synthesized from ®- and (S)-linalool, respectively, can be catalyzed by (+)-10-camphorsulfonic acid (CSA) . Another approach involves the lipase-mediated resolution of racemic tetrahydropyranyl alcohol, starting from the industrial intermediate, dehydrolinalool .
Industrial Production Methods
Industrial production of this compound typically involves large-scale resolution procedures that exploit the enantioselectivity of specific enzymes. For example, Novozym® 435 lipase and lipase AK are used in the acetylation reaction of tetrahydropyranyl alcohol to obtain enantiomerically pure forms .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]pyrrolidine has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-mediated reactions and stereoselective processes.
Industry: Used in the production of flavors and fragrances, particularly in the synthesis of linaloyl oxide.
Wirkmechanismus
The mechanism of action of 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in stereoselective reactions, where it can act as a chiral catalyst or intermediate. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethynyl-2,6,6-trimethyltetrahydro-2H-pyran: Shares a similar tetrahydropyran ring structure but differs in the functional groups attached.
Linalool: A monoterpene alcohol that serves as a precursor in the synthesis of the compound.
Uniqueness
1-[3-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]pyrrolidine is unique due to its combination of a pyrrolidine ring, a propynyl group, and a tetrahydropyran ring. This unique structure imparts specific stereochemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H25NO |
|---|---|
Molekulargewicht |
235.36 g/mol |
IUPAC-Name |
1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]pyrrolidine |
InChI |
InChI=1S/C15H25NO/c1-14(2)8-6-9-15(3,17-14)10-7-13-16-11-4-5-12-16/h4-6,8-9,11-13H2,1-3H3 |
InChI-Schlüssel |
OHBXFAJTBJTMHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(O1)(C)C#CCN2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one](/img/structure/B14943159.png)
![4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943161.png)
![(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14943166.png)
![ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B14943167.png)
![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B14943192.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid](/img/structure/B14943194.png)


![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943202.png)

![7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943218.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943220.png)
![1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B14943235.png)
